molecular formula C35H30ClN5O2 B10876101 2-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10876101
M. Wt: 588.1 g/mol
InChI Key: OTRYPZHJZXKFSE-UHFFFAOYSA-N
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Description

2-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
  • 2-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-7-(2-thienylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
  • 2-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-7-(2-pyridylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C35H30ClN5O2

Molecular Weight

588.1 g/mol

IUPAC Name

4-[(4-chloro-5-methyl-2-propan-2-ylphenoxy)methyl]-10-(furan-2-ylmethyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C35H30ClN5O2/c1-22(2)27-18-28(36)23(3)17-29(27)43-20-30-38-35-32-31(24-11-6-4-7-12-24)33(25-13-8-5-9-14-25)40(19-26-15-10-16-42-26)34(32)37-21-41(35)39-30/h4-18,21-22H,19-20H2,1-3H3

InChI Key

OTRYPZHJZXKFSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)OCC2=NN3C=NC4=C(C3=N2)C(=C(N4CC5=CC=CO5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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